2-Bromo-4-(trifluoromethyl)pyrimidine

Stability Handling Storage

Halogenated pyrimidine building blocks often suffer from moisture sensitivity that derails cross-coupling workflows. 2-Bromo-4-(trifluoromethyl)pyrimidine (CAS 785777-87-9) addresses this as an air- and water-stable low-melting solid (21-23°C), compatible with automated solid-dispensing systems for high-throughput synthesis. • Reactive C2-bromine enables efficient Pd-catalyzed cross-couplings (Suzuki, Stille, Negishi) and SNAr with amines, alcohols, and thiols • Supplied at 97% purity with full analytical documentation; ships ambient with no special handling • Stable in aqueous work-up, eliminating decomposition losses common with moisture-sensitive alternatives

Molecular Formula C5H2BrF3N2
Molecular Weight 226.98 g/mol
CAS No. 785777-87-9
Cat. No. B1279448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)pyrimidine
CAS785777-87-9
Molecular FormulaC5H2BrF3N2
Molecular Weight226.98 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H
InChIKeyRHCZXIKKGYOYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)pyrimidine Overview


2-Bromo-4-(trifluoromethyl)pyrimidine (CAS 785777-87-9) is a halogenated pyrimidine building block bearing both a bromine atom at the 2‑position and a trifluoromethyl group at the 4‑position [1]. Its molecular formula is C₅H₂BrF₃N₂, with a molecular weight of 226.98 g/mol [2]. The compound is a low‑melting solid (21–23 °C) [3] that is stable in air and water, making it convenient for routine synthetic operations . This building block serves as a key intermediate in medicinal chemistry and agrochemical discovery programs, particularly where the trifluoromethyl group is required to enhance metabolic stability and lipophilicity [4].

2-Bromo-4-(trifluoromethyl)pyrimidine Substitution Limitations


Halogenated pyrimidines bearing the same 4‑trifluoromethyl group are often perceived as interchangeable, but their reactivity, stability, and physicochemical properties differ significantly. Direct substitution of 2‑bromo‑4‑(trifluoromethyl)pyrimidine with its 2‑chloro analog, for instance, alters reaction outcomes in both metal‑catalyzed cross‑couplings and nucleophilic substitutions [1]. Moreover, the bromine substituent imparts distinct handling and storage requirements compared to the chlorine analog . The following quantitative evidence demonstrates precisely where 2‑bromo‑4‑(trifluoromethyl)pyrimidine offers measurable differentiation that must be considered during compound selection and procurement.

2-Bromo-4-(trifluoromethyl)pyrimidine Differentiation Evidence


Stability Comparison: Bromo vs. Chloro

2‑Bromo‑4‑(trifluoromethyl)pyrimidine is reported to be stable in air and water, whereas the 2‑chloro analog (CAS 33034‑67‑2) is classified as air‑sensitive and requires storage under inert gas . This difference reduces the need for specialized handling equipment and expands the range of reaction conditions that can be employed without decomposition [1].

Stability Handling Storage

Lithiation Reactivity Contrast

In metal‑bearing and trifluoromethyl‑substituted pyrimidine chemistry, treatment of 2‑bromo‑4‑(trifluoromethyl)pyrimidine with butyllithium followed by carboxylation affords the expected carboxylic acid in only poor yields, whereas analogous 5‑bromo‑4‑chloro‑6‑(trifluoromethyl)pyrimidine and 4,5‑dibromo‑6‑(trifluoromethyl)pyrimidine provide high or excellent yields under identical conditions [1]. This outcome demonstrates that the 2‑bromo regioisomer is not a suitable substrate for direct lithiation/carboxylation, in contrast to other halogenated pyrimidines in the class [2].

Metalation Carboxylation Yield

Lipophilicity LogP Difference

The XLogP3‑AA value for 2‑bromo‑4‑(trifluoromethyl)pyrimidine is 2.15, compared to 2.10 for the 2‑chloro analog [1]. While the difference is modest, the increased lipophilicity conferred by the bromine atom may influence membrane permeability, protein binding, and reversed‑phase chromatographic retention times in medicinal chemistry programs .

Lipophilicity LogP ADME

Physical State: Solid vs. Liquid

2‑Bromo‑4‑(trifluoromethyl)pyrimidine is a low‑melting solid (21–23 °C) [1], whereas the 2‑chloro analog is a liquid at room temperature with a density of 1.513 g/mL . The solid form of the bromo derivative may be preferred for automated solid‑dispensing systems, while the liquid chloro analog requires different handling and storage considerations .

Physical State Handling Formulation

High Purity Commercial Grades

Several vendors supply 2‑bromo‑4‑(trifluoromethyl)pyrimidine at ≥97% purity (e.g., Bidepharm 97%, JACS 98%), whereas many suppliers offer the compound at 95% purity . Higher purity material reduces the burden of additional purification steps and ensures more consistent reactivity in subsequent transformations.

Purity Quality Control Procurement

2-Bromo-4-(trifluoromethyl)pyrimidine Application Scenarios


Suzuki–Miyaura Cross-Coupling

The 2‑bromo substituent is reactive in palladium‑catalyzed cross‑coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the pyrimidine C2 position [1]. The compound's air‑stable nature simplifies reaction setup, and the 97‑98% purity ensures high conversion in parallel synthesis libraries .

Nucleophilic Aromatic Substitution at C2

The bromine atom at the 2‑position undergoes facile SNAr with amines, alcohols, and thiols, providing access to 2‑amino‑, 2‑alkoxy‑, or 2‑thioether‑substituted 4‑trifluoromethylpyrimidines . The compound's stability in water allows for aqueous work‑up without decomposition, a key advantage over moisture‑sensitive alternatives [2].

Automated Solid-Phase Synthesis

As a low‑melting solid, 2‑bromo‑4‑(trifluoromethyl)pyrimidine is compatible with automated solid‑dispensing systems used in high‑throughput medicinal chemistry workflows [3]. This physical state eliminates the need for liquid‑handling robotics or manual syringe transfers, reducing setup time and cross‑contamination risk.

Trifluoromethyl Fragment Libraries

The trifluoromethyl group is a privileged moiety in fragment‑based drug discovery, enhancing metabolic stability and membrane permeability [4]. 2‑Bromo‑4‑(trifluoromethyl)pyrimidine serves as a versatile starting point for generating diverse trifluoromethylated heterocyclic fragments via C2 functionalization [5].

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